molecular formula C7H2Br4O B2418371 2,3,5,6-Tetrabromobenzaldehyde CAS No. 2376726-54-2

2,3,5,6-Tetrabromobenzaldehyde

Cat. No.: B2418371
CAS No.: 2376726-54-2
M. Wt: 421.708
InChI Key: OLDHEABESIPSDN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromobenzaldehyde is a high-value, polyhalogenated aromatic aldehyde that serves as a versatile and essential building block in advanced organic synthesis and materials science research. The electron-withdrawing bromine atoms significantly alter the electronic properties of the benzene ring, making this compound particularly valuable for constructing complex molecular architectures. Researchers utilize it in Suzuki and other palladium-catalyzed cross-coupling reactions to create highly functionalized biphenyl systems. Its aldehyde group is a key functional handle for further transformations, including condensation reactions to form Schiff bases, reduction to benzyl alcohols, or oxidation to carboxylic acids. This reagent is instrumental in developing novel organic materials, pharmaceutical intermediates, and ligands for catalysis. Available in high purity, 2,3,5,6-Tetrabromobenzaldehyde is provided for research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,5,6-tetrabromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHEABESIPSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3,5,6 Tetrabromobenzaldehyde and Cognate Highly Brominated Aromatic Aldehydes

Directed Bromination Strategies

Directed bromination strategies are essential for achieving the desired substitution patterns on the aromatic ring of benzaldehyde (B42025). These methods often involve electrophilic aromatic substitution, leveraging various bromine sources and catalytic systems to control regioselectivity.

Electrophilic Aromatic Substitution with Diverse Bromine Sources

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing bromine atoms onto an aromatic ring. acs.orggauthmath.comgauthmath.com The reaction of benzaldehyde with bromine (Br₂) can lead to the formation of m-bromobenzaldehyde due to the meta-directing effect of the aldehyde group. study.com The carbonyl group deactivates the ortho and para positions, making the meta position more susceptible to electrophilic attack. study.com

A variety of brominating agents have been developed as alternatives to liquid bromine, which can be hazardous and non-selective. cambridgescholars.com N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds under mild conditions. cambridgescholars.com Other sources include aqueous calcium bromide (CaBr₂) in the presence of Br₂, which offers an efficient and recyclable system for the bromination of various aromatic compounds. rsc.org Additionally, a reagent prepared from a 2:1 ratio of bromide to bromate can be acidified in situ to generate hypobromous acid (HOBr) for facile bromination of aromatic substrates. rsc.org

Bromine SourceDescriptionKey Advantages
Br₂ Elemental bromine, often used with a Lewis acid catalyst.Readily available.
N-Bromosuccinimide (NBS) A solid reagent, easier and safer to handle than liquid Br₂. cambridgescholars.comMild reaction conditions, good for allylic and benzylic bromination. cambridgescholars.com
Aqueous CaBr₂–Br₂ An efficient and recyclable brominating system. rsc.orgCan be used in water, avoiding organic solvents. rsc.org
Bromide/Bromate Mixture Generates HOBr in situ upon acidification. rsc.orgAvoids the direct use of liquid bromine. rsc.org

Catalytic Systems in Aromatic Bromination Reactions

Catalysts play a crucial role in enhancing the efficiency and selectivity of aromatic bromination reactions. They function by activating either the bromine source or the aromatic substrate.

Lewis acids are commonly employed as catalysts in electrophilic aromatic halogenation. ucalgary.cayoutube.com They interact with the halogen to form a more potent electrophile, often referred to as a "super-electrophile." youtube.com For instance, ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) can polarize the Br-Br bond in Br₂, making one bromine atom more electrophilic and susceptible to attack by the aromatic ring. ucalgary.cayoutube.comlibretexts.org The mechanism involves the formation of a sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation intermediate. libretexts.org Subsequent deprotonation restores the aromaticity of the ring. ucalgary.calibretexts.org

Organocatalysis has emerged as a powerful tool for asymmetric α-bromination of aldehydes and ketones. nih.govrsc.org Chiral secondary amines, such as diphenylpyrrolidine derivatives, can catalyze the enantioselective α-bromination of aldehydes in good yields and high enantiomeric excess. nih.govrsc.org This approach, however, is more focused on the functionalization of the aldehyde's alpha position rather than the aromatic ring. While the direct application to the synthesis of 2,3,5,6-tetrabromobenzaldehyde is not explicitly detailed in the provided context, the principles of organocatalysis offer potential avenues for developing novel bromination strategies.

Recent studies have also explored the use of N-bromosuccinimide (NBS) in organocatalytic α-bromination of aldehydes, which has traditionally been challenging due to low yields and poor enantioselectivities. acs.orgresearchgate.net Methodologies have been developed that utilize low catalyst loadings, short reaction times, and mild temperatures to overcome these limitations. acs.org

Regioselective Synthesis and Positional Isomer Control in Polybromination

Achieving specific substitution patterns in polybromination is a significant synthetic challenge. The directing effects of existing substituents on the aromatic ring govern the position of subsequent bromination. For benzaldehyde, the aldehyde group is meta-directing. study.com However, to synthesize a compound like 2,3,5,6-tetrabromobenzaldehyde, strategies must be employed to overcome this inherent directing effect.

While direct methods for the regioselective synthesis of 2,3,5,6-tetrabromobenzaldehyde are not extensively detailed in the provided search results, the synthesis of other polyhalogenated aromatics offers insights. For example, the synthesis of polybrominated diphenyl ethers has been achieved using symmetrical tetra- and hexabrominated diphenyliodonium salts. researchgate.net This suggests that multi-step synthetic routes involving pre-functionalized precursors might be necessary to achieve the desired substitution pattern. One could envision a route starting from a different precursor where the directing groups facilitate the desired bromination pattern, followed by conversion of a functional group into an aldehyde.

Principles of Green Chemistry in the Synthesis of Brominated Aromatic Aldehydes

The principles of green chemistry are increasingly being applied to the synthesis of brominated aromatic compounds to minimize environmental impact and improve safety. acs.orgscispace.com This involves the use of safer reagents, solvents, and reaction conditions.

One notable green approach is the use of an aqueous calcium bromide (CaBr₂)–Br₂ system, which allows for the bromination of aromatic compounds in water, eliminating the need for volatile organic solvents. rsc.org This system is also recyclable, adding to its environmental benefits. rsc.org Another eco-friendly method involves a reagent prepared from a liquid bromine precursor, which avoids the handling of hazardous liquid bromine and exhibits high bromine atom efficiency. rsc.org

The development of safer bromination methods is a key aspect of green chemistry in this field. acs.org Traditional methods often involve hazardous reagents and produce significant waste. acs.org By focusing on catalyst recycling, solvent-free conditions, and the use of less hazardous bromine sources, the synthesis of brominated aromatic aldehydes can be made more sustainable.

Green Chemistry PrincipleApplication in BrominationReference
Use of Safer Solvents Conducting bromination in water instead of organic solvents. rsc.org
Catalysis Employing recyclable catalysts to minimize waste. rsc.org
Atom Economy Using brominating agents with high bromine atom efficiency. rsc.org
Use of Safer Reagents Replacing hazardous liquid bromine with safer alternatives like NBS or in situ generated HOBr. cambridgescholars.comrsc.org

Expedient Methodologies Utilizing Aqueous and Solvent-Minimized Media

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. In the context of producing highly brominated aromatic aldehydes, aqueous-based methodologies offer a greener alternative to traditional organic solvents. Research has demonstrated the feasibility of conducting bromination reactions in water, which can facilitate the reaction and simplify product isolation.

Solvent-minimized or solvent-free reactions represent another significant advancement in green chemistry. researchgate.nettue.nl These reactions, often conducted by grinding solid reactants together, can lead to higher yields, shorter reaction times, and a significant reduction in waste. rsc.org For instance, the solid-state nuclear bromination of substituted benzaldehydes with N-bromosuccinimide has been shown to yield exclusively nuclear brominated products, whereas solution-phase reactions can lead to a mixture of products. researchgate.net This approach is particularly advantageous for the synthesis of highly substituted benzaldehydes where selectivity is crucial.

Below is a table summarizing the advantages of aqueous and solvent-minimized media in the synthesis of brominated aromatic aldehydes.

MethodologyAdvantagesKey Findings
Aqueous Media Environmentally benign, non-flammable, readily available, can enhance reactivity and selectivity.Facilitates certain bromination reactions and simplifies work-up procedures.
Solvent-Minimized/Solvent-Free Reduces or eliminates solvent waste, can lead to higher yields and shorter reaction times, enhances safety.Solid-state reactions of benzaldehydes with NBS show high selectivity for nuclear bromination. researchgate.net

Employment of Environmentally Benign Brominating Reagents (e.g., N-Bromosuccinimide)

The choice of brominating agent is critical in developing sustainable synthetic protocols. While molecular bromine (Br₂) is a powerful brominating agent, it is also highly toxic, corrosive, and generates stoichiometric amounts of hydrogen bromide (HBr) as a byproduct. N-Bromosuccinimide (NBS) has emerged as a safer and more environmentally friendly alternative. missouri.eduwikipedia.orgscienceinfo.com

NBS is a crystalline solid that is easier and safer to handle than liquid bromine. scienceinfo.com It is a versatile reagent that can be used for both radical and electrophilic bromination reactions. organic-chemistry.org In the context of aromatic aldehydes, NBS can be used for the selective bromination of the aromatic ring. researchgate.net The reaction can be tuned to achieve the desired degree of bromination by controlling the reaction conditions. The use of NBS in the solid state for the nuclear bromination of aromatic aldehydes is a notable example of a green synthetic method. researchgate.net

The following table details the comparison between molecular bromine and N-Bromosuccinimide as brominating reagents.

Brominating ReagentPhysical StateHazardsByproductsSelectivity
**Molecular Bromine (Br₂) **LiquidHighly toxic, corrosive, volatileHydrogen Bromide (HBr)Can be difficult to control
N-Bromosuccinimide (NBS) SolidIrritant, less hazardous than Br₂SuccinimideGenerally offers better selectivity

Advanced Atom Economy and Waste Minimization in Bromination Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jk-sci.comjocpr.comnih.govyoutube.commonash.edu Traditional bromination reactions using molecular bromine have a theoretical maximum atom economy of 50% for the bromine atoms, as one atom is incorporated into the product and the other is lost as HBr.

Advanced synthetic protocols aim to improve atom economy by utilizing both bromine atoms from Br₂ or by using reagents like NBS where the succinimide byproduct is less environmentally harmful than HBr. Catalytic methods are also being developed to improve atom economy. For example, in situ generation of the active brominating species can lead to more efficient use of the bromine source.

Waste minimization is another crucial aspect of green bromination protocols. This can be achieved through:

Solvent reduction or elimination: As discussed in section 2.2.1, using aqueous or solvent-free conditions significantly reduces waste. researchgate.nettue.nlrsc.org

Catalyst recycling: Employing heterogeneous catalysts that can be easily recovered and reused minimizes waste.

Byproduct valorization: Finding applications for byproducts can turn a waste stream into a valuable resource.

Multi-Step Synthetic Pathways Involving Brominated Precursors

Halogen Exchange Reactions from Polychlorinated Benzaldehydes as Precursors

Halogen exchange (HALEX) reactions provide a powerful tool for the synthesis of aryl bromides from the corresponding aryl chlorides. nih.govub.eduwikipedia.org This transformation is particularly useful when the polychlorinated benzaldehyde precursor is more readily available than the corresponding polybrominated analog. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl halides through the use of metal catalysts. nih.gov

The reaction typically involves treating the polychlorinated benzaldehyde with a bromide salt, such as sodium bromide or potassium bromide, in the presence of a catalyst. Copper and nickel complexes have been shown to be effective catalysts for this transformation. ub.edu Microwave irradiation has also been employed to promote halogen-exchange fluorination of chlorinated benzaldehydes, suggesting its potential applicability for bromination as well. researchgate.net

The table below summarizes key aspects of halogen exchange reactions for the synthesis of polybrominated benzaldehydes.

Reaction TypePrecursorReagentsCatalystConditions
Halogen Exchange Polychlorinated BenzaldehydeBromide Salt (e.g., NaBr, KBr)Copper or Nickel complexesElevated temperatures, potentially microwave irradiation

Derivatization Strategies from Other Polybrominated Aromatic Intermediates

An alternative approach to 2,3,5,6-tetrabromobenzaldehyde involves the derivatization of other readily available polybrominated aromatic compounds. For instance, a polybrominated phenol could be a suitable starting material. Methodologies for the synthesis of polybrominated diphenyl ethers from bromophenols have been developed, showcasing the reactivity of these intermediates. researchgate.net

A potential synthetic route could involve the protection of the hydroxyl group of a polybrominated phenol, followed by a formylation reaction to introduce the aldehyde group onto the aromatic ring, and subsequent deprotection. Alternatively, a polybrominated aromatic compound with a suitable leaving group could undergo a coupling reaction to introduce a formyl equivalent.

Methodologies for Synthesis of Highly Brominated Toluene Derivatives as Precursors

A well-established strategy for the synthesis of aromatic aldehydes is the oxidation of the corresponding toluene derivative. This approach can be applied to the synthesis of 2,3,5,6-tetrabromobenzaldehyde by first preparing the highly brominated toluene precursor, 2,3,5,6-tetrabromotoluene. The bromination of xylene derivatives has been reported, indicating the feasibility of introducing multiple bromine atoms onto the aromatic ring of a toluene derivative. researchgate.net

Once the highly brominated toluene is synthesized, it can be oxidized to the corresponding benzaldehyde. Various oxidation methods are available, including those that utilize chromium trioxide or other oxidizing agents. khanacademy.org Care must be taken to control the oxidation to prevent the formation of the corresponding benzoic acid. The Wohl-Ziegler reaction, which uses NBS for the benzylic bromination of toluenes, can also be a key step in a multi-step synthesis. wikipedia.orgscienceinfo.com The resulting benzyl (B1604629) bromide can then be converted to the aldehyde.

The following table outlines the two-step process of synthesizing highly brominated benzaldehydes from toluene derivatives.

StepDescriptionKey Reagents
1. Bromination Introduction of multiple bromine atoms onto the toluene ring.Bromine, NBS, Lewis acid catalyst
2. Oxidation Conversion of the methyl group to an aldehyde group.Oxidizing agents (e.g., CrO₃, KMnO₄ under controlled conditions)

Reactivity and Mechanistic Investigations of 2,3,5,6 Tetrabromobenzaldehyde

Intramolecular and Intermolecular Reactions of the Aldehyde Moiety

The aldehyde group in 2,3,5,6-Tetrabromobenzaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions and condensation reactions, which are fundamental for building more complex molecular architectures.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This reactivity is central to the formation of oximes and imines (Schiff bases).

Oxime Formation: Oximes are formed through the condensation reaction of an aldehyde with hydroxylamine (B1172632). wikipedia.orgnih.gov The reaction with 2,3,5,6-Tetrabromobenzaldehyde proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the corresponding aldoxime. masterorganicchemistry.com The general reaction is catalyzed by acid and is reversible. The resulting oxime from 2,3,5,6-Tetrabromobenzaldehyde would feature the C=N-OH functional group, a structure that is generally more resistant to hydrolysis than analogous hydrazones. wikipedia.org

Imine/Schiff Base Condensation: Similarly, 2,3,5,6-Tetrabromobenzaldehyde reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.netnih.gov The mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then dehydrates, eliminating a water molecule to form the characteristic C=N double bond of the Schiff base. nih.gov The stability of the resulting Schiff base is influenced by the nature of the substituent on the nitrogen atom; aromatic amines generally form more stable Schiff bases than aliphatic amines. researchgate.net Studies on other brominated benzaldehydes have demonstrated the successful synthesis of stable Schiff bases, which are valuable in coordination chemistry and material science. nih.govsibran.ru

Table 1: Nucleophilic Addition and Condensation Reactions of the Aldehyde Moiety

Reaction TypeReactantProductKey Mechanistic Step
Oxime FormationHydroxylamine2,3,5,6-Tetrabromobenzaldehyde OximeNucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration.
Imine/Schiff Base CondensationPrimary Amine (R-NH₂)N-substituted 2,3,5,6-Tetrabromobenzaldehyde ImineFormation of a carbinolamine intermediate, followed by elimination of water.

Beyond simple imine formation, the aldehyde group of 2,3,5,6-Tetrabromobenzaldehyde can participate in more advanced condensation reactions, such as the Knoevenagel condensation, to create molecules with greater complexity. cas.cz These reactions are crucial for synthesizing derivatives with extended conjugation and diverse functionalities.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction with 2,3,5,6-Tetrabromobenzaldehyde would lead to the formation of a new carbon-carbon double bond, yielding a vinyl-substituted aromatic system. Such reactions have been successfully applied to other substituted pyrimidinecarbaldehydes to produce vinyluracil derivatives, indicating the potential for similar transformations with polybrominated benzaldehydes. cas.cz The stereochemistry of the product, typically resulting in the (E)-isomer, is a significant aspect of these reactions. cas.cz These condensation strategies provide a pathway to complex structures that are otherwise difficult to access.

Carbon-Bromine Bond Reactivity and Transformation Pathways

The four carbon-bromine bonds on the aromatic ring of 2,3,5,6-Tetrabromobenzaldehyde are susceptible to cleavage under specific reductive conditions. Understanding these transformation pathways is critical for both synthetic applications and the degradation of polyhalogenated aromatic compounds. nih.gov

Reductive debromination involves the replacement of a bromine atom with a hydrogen atom. nih.gov This can be achieved through various methods, including electrocatalysis and photocatalysis, which offer green and efficient alternatives to traditional chemical reductants. mst.eduresearchgate.net

Electrocatalytic reduction provides a method for cleaving C-Br bonds at milder potentials than direct electrolysis, thereby avoiding competing reactions. mst.edu Research on polybrominated phenols has shown that these transformations can proceed through a homogeneous electrocatalytic (EC') mechanism. mst.eduresearchgate.net

In this process, a mediator or catalyst, such as a Nickel(II) salen complex, is first reduced at the electrode surface. mst.edu This reduced catalyst then transfers an electron to the polybrominated substrate in solution, initiating the cleavage of a C-Br bond. This process regenerates the original catalyst, which can then participate in further reduction cycles. Studies on complex brominated phenols suggest that the reduction occurs sequentially, with the electrogenerated radical species accepting a second electron to form a carbanion before the cleavage of a subsequent C-Br bond. mst.edu This stepwise mechanism allows for controlled dehalogenation.

Table 2: Key Aspects of Electrocatalytic Debromination of Polybrominated Aromatics

FeatureDescriptionReference
Mechanism Homogeneous electrocatalytic (EC') mst.edu
Catalysts Cobalt- and nickel-salen complexes mst.edu
Advantage Lower overpotential required for C-Br bond cleavage mst.edu
Reaction Pathway Sequential carbon-bromine bond reduction mst.eduresearchgate.netelsevierpure.com

Photocatalysis offers a powerful and environmentally friendly method for the hydrodehalogenation of halogenated aromatic pollutants under mild conditions. researchgate.net This technique utilizes a photocatalyst that, upon light irradiation, generates highly reactive species capable of breaking strong carbon-halogen bonds. researchgate.netresearchgate.net

The proposed mechanism often involves the photocatalyst oxidizing a substrate to generate a cationic radical. mdpi.com For instance, in the presence of a bromide source, this radical can react to form an intermediate that facilitates the dehalogenation process. mdpi.com Photocatalytic systems can effectively use simple alcohols or amines as reductants instead of more hazardous reagents. researchgate.net While specific studies on 2,3,5,6-Tetrabromobenzaldehyde are not detailed, the principles derived from the photocatalytic degradation of other polybrominated aromatic compounds, such as brominated flame retardants, are directly applicable. researchgate.netmdpi.comresearchgate.net These studies highlight the potential for complete debromination, transforming persistent organic pollutants into less harmful substances. mdpi.comresearchgate.net

Lack of Specific Research Data on 2,3,5,6-Tetrabromobenzaldehyde Prevents Detailed Mechanistic Analysis

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the reactivity and mechanistic investigations of 2,3,5,6-tetrabromobenzaldehyde. While general principles of nucleophilic aromatic substitution (SNAr) on activated aromatic rings are well-established, detailed experimental or computational studies focusing explicitly on this particular compound are not readily accessible. This absence of specific data precludes a thorough and scientifically accurate discussion of its reaction mechanisms as outlined.

The aldehyde group, being an electron-withdrawing group, is known to activate the aromatic ring towards nucleophilic attack. In the case of 2,3,5,6-tetrabromobenzaldehyde, the bromine atoms at positions ortho and para to the aldehyde (positions 2 and 6) would be expected to be the most activated sites for nucleophilic aromatic substitution. However, without specific studies, any discussion on the regioselectivity and relative reactivity of these positions remains speculative.

A detailed analysis as requested would necessitate specific research findings in the following areas:

Advanced Spectroscopic and Analytical Characterization of 2,3,5,6 Tetrabromobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2,3,5,6-Tetrabromobenzaldehyde is simplified due to the molecule's symmetry. It is expected to exhibit two distinct signals corresponding to the two types of protons present: the aldehyde proton and the single aromatic proton.

The aldehyde proton (-CHO) is significantly deshielded by the adjacent electronegative oxygen atom and the aromatic ring system. Consequently, its resonance signal appears far downfield, typically in the range of 9.0-10.0 ppm. oregonstate.edu This signal is expected to be a singlet as there are no adjacent protons to cause spin-spin coupling.

The benzene (B151609) ring contains only one proton at the C4 position, situated between two bromine atoms. This lone aromatic proton is also expected to appear as a singlet. Its chemical shift is influenced by the electron-withdrawing effects of the four bromine atoms and the aldehyde group, placing it in the typical aromatic region of 7.0-9.0 ppm. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3,5,6-Tetrabromobenzaldehyde
Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.0 - 10.0Singlet (s)
Aromatic (Ar-H at C4)7.0 - 9.0Singlet (s)

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. Due to the symmetry of 2,3,5,6-Tetrabromobenzaldehyde, the seven carbon atoms give rise to only four distinct signals.

The carbonyl carbon of the aldehyde group is the most deshielded, typically resonating in the 180-200 ppm region. libretexts.orgwisc.edu The four aromatic carbons produce three signals. The carbon atom bearing the aldehyde group (C1) and the carbon atom bearing the single hydrogen (C4) are unique. The four bromine-substituted carbons form two equivalent pairs: C2/C6 and C3/C5. These aromatic carbons are expected to resonate in the 120-150 ppm range. wisc.edu The direct attachment of the electronegative bromine atoms influences the precise chemical shifts of these carbons.

Table 2: Predicted ¹³C NMR Signals for 2,3,5,6-Tetrabromobenzaldehyde
Carbon TypePredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)180 - 200
Aromatic (C1-CHO)130 - 150
Aromatic (C4-H)120 - 140
Aromatic (C2/C6-Br)120 - 140
Aromatic (C3/C5-Br)120 - 140

Infrared (IR) Spectroscopy for Carbonyl and Carbon-Bromine Vibrational Modes

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2,3,5,6-Tetrabromobenzaldehyde is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group. This band typically appears in the region of 1680-1750 cm⁻¹. maricopa.edulibretexts.org For aromatic aldehydes, this peak is often observed around 1700 cm⁻¹. docbrown.info

Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which usually gives rise to one or two moderate bands in the 2695-2830 cm⁻¹ region. vscht.cz The presence of a band near 2720 cm⁻¹ is a strong indicator of an aldehyde functional group. vscht.cz

The spectrum also contains bands corresponding to the aromatic ring, including C-H stretching for the single aromatic proton (typically above 3000 cm⁻¹) and C=C stretching vibrations within the ring (1400-1600 cm⁻¹). vscht.cz The carbon-bromine (C-Br) stretching vibrations are found at lower frequencies, typically in the 515-690 cm⁻¹ range within the fingerprint region of the spectrum. libretexts.org

Table 3: Characteristic IR Absorption Bands for 2,3,5,6-Tetrabromobenzaldehyde
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Weak to Medium
Aldehyde C-H Stretch~2820 and ~2720Weak to Medium
Carbonyl C=O Stretch1680 - 1710Strong
Aromatic C=C Stretch1400 - 1600Medium to Weak
Carbon-Bromine C-Br Stretch515 - 690Medium to Strong

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

In electron ionization (EI) mass spectrometry, the spectrum of 2,3,5,6-Tetrabromobenzaldehyde would display a highly characteristic molecular ion (M⁺) peak. Due to the presence of four bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion appears as a cluster of peaks (an M, M+2, M+4, M+6, M+8 pattern) with a distinctive 1:4:6:4:1 intensity ratio. whitman.edu

Common fragmentation pathways for aromatic aldehydes involve the loss of a hydrogen atom to form a stable acylium ion (M-1) or the loss of the formyl radical (-CHO) to give an (M-29) peak. libretexts.orgchemguide.co.uk Subsequent fragmentation could involve the sequential loss of bromine atoms (M-Br) or HBr. The stability of the aromatic ring means that the aryl fragment ions are often prominent in the spectrum. libretexts.org

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental formula. For 2,3,5,6-Tetrabromobenzaldehyde (C₇H₂Br₄O), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This precise mass determination is crucial for confirming the identity of the compound and is a standard technique for the characterization of new or known molecules.

Tandem Mass Spectrometry (MS/MS) for Adduct Characterization

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural elucidation of reaction products, or adducts, of 2,3,5,6-Tetrabromobenzaldehyde. This methodology provides detailed information regarding the molecular weight and fragmentation pathways of these adducts, which is crucial for confirming their identity and characterizing the nature of the chemical modification.

In a typical MS/MS experiment, the adducts are first ionized, commonly using soft ionization techniques like electrospray ionization (ESI), to form precursor ions. acdlabs.com These precursor ions, which represent the intact ionized adducts, are then selected in the first stage of the mass spectrometer. Subsequently, the selected precursor ions are subjected to collision-induced dissociation (CID), where they are fragmented into smaller, characteristic product ions. The analysis of these product ions in the second stage of the mass spectrometer provides a fragmentation spectrum that acts as a structural fingerprint of the adduct.

The fragmentation patterns observed in the MS/MS spectra of 2,3,5,6-Tetrabromobenzaldehyde adducts are expected to be influenced by the stable, heavily brominated aromatic ring and the nature of the adducted molecule. Characteristic fragmentation would likely involve cleavages at the bonds adjacent to the carbonyl group of the aldehyde. libretexts.orgmiamioh.edu For instance, the loss of the entire aldehyde group (-CHO) or specific fragments associated with the adducted species would be anticipated.

Detailed analysis of the mass-to-charge ratios (m/z) of the precursor and product ions allows for the determination of neutral losses, which correspond to specific substructures of the parent molecule. This information is instrumental in piecing together the complete structure of the adduct.

Below is a representative data table illustrating the type of information that would be generated from an MS/MS analysis of a hypothetical adduct of 2,3,5,6-Tetrabromobenzaldehyde.

Table 1: Hypothetical Tandem Mass Spectrometry Data for a 2,3,5,6-Tetrabromobenzaldehyde Adduct

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Structural Inference
550.7 421.7 C8H5Br4O Loss of the adducted moiety
550.7 393.7 C7H2Br4O Cleavage of the aldehyde group and part of the adduct
550.7 313.8 Br Loss of a bromine atom
421.7 392.7 CHO Loss of the formyl group
421.7 342.8 Br Loss of a bromine atom
421.7 263.9 2Br Loss of two bromine atoms

Computational Chemistry and Theoretical Investigations of 2,3,5,6 Tetrabromobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

In a hypothetical DFT study of 2,3,5,6-tetrabromobenzaldehyde, researchers would likely employ a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to accurately model the molecule. The outputs of these calculations would provide valuable data points.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2,3,5,6-Tetrabromobenzaldehyde

PropertyPredicted ValueUnit
Energy of HOMO---eV
Energy of LUMO---eV
HOMO-LUMO Gap---eV
Ionization Potential---eV
Electron Affinity---eV
Electronegativity---eV
Hardness---eV
Softness---eV⁻¹
Dipole Moment---Debye

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Other calculated parameters like ionization potential, electron affinity, electronegativity, hardness, and softness would further elucidate the molecule's chemical behavior and its propensity to engage in various types of chemical reactions. The dipole moment would offer insights into the molecule's polarity.

Molecular Orbital Analysis for Mechanistic Pathway Elucidation

A molecular orbital (MO) analysis of 2,3,5,6-tetrabromobenzaldehyde, which would stem from DFT calculations, is essential for understanding and elucidating potential mechanistic pathways of reactions involving this compound. However, specific MO analyses for this molecule have not been reported in the reviewed scientific literature.

Such an analysis would involve examining the shapes and energies of the frontier molecular orbitals (HOMO and LUMO). The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, the regions of the molecule where the LUMO is concentrated would be susceptible to attack by nucleophiles, while areas with high HOMO density would be the likely sites for electrophilic attack. This information is instrumental in predicting the regioselectivity and stereoselectivity of reactions.

Quantum Chemical Calculations for Kinetic and Thermochemical Insights

There is a notable absence of published research detailing quantum chemical calculations for the kinetic and thermochemical properties of 2,3,5,6-tetrabromobenzaldehyde. These calculations are vital for a comprehensive understanding of the molecule's stability and its behavior in chemical reactions.

Quantum chemical methods could be used to calculate key thermochemical parameters.

Table 2: Hypothetical Thermochemical Properties of 2,3,5,6-Tetrabromobenzaldehyde

PropertyPredicted ValueUnit
Standard Enthalpy of Formation---kJ/mol
Standard Entropy---J/(mol·K)
Heat Capacity---J/(mol·K)

Note: The values in this table are hypothetical and await determination through specific quantum chemical calculations.

Furthermore, these computational techniques are invaluable for investigating reaction kinetics. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in determining the reaction rate. Without specific studies on 2,3,5,6-tetrabromobenzaldehyde, these kinetic parameters remain undetermined.

Derivatization Strategies for Enhanced Analytical and Synthetic Utility

Analytical Derivatization for Improved Detection and Separation

For analytical purposes, derivatization of 2,3,5,6-tetrabromobenzaldehyde is employed to overcome challenges related to its polarity and to enhance the sensitivity and selectivity of various analytical techniques.

The carbonyl group of 2,3,5,6-tetrabromobenzaldehyde can be readily converted into oxime and hydrazone derivatives, which are more suitable for chromatographic analysis. This derivatization increases the molecular weight and can improve the thermal stability of the analyte for gas chromatography (GC) or enhance its retention and detection in liquid chromatography (LC). researchgate.netresearchgate.net

The reaction with hydroxylamine (B1172632) or substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the corresponding imine derivative. researchgate.netchromatographyonline.com These derivatives often exhibit stronger signals with common detectors, for instance, the highly conjugated dinitrophenylhydrazones are readily detected by UV-Vis detectors in LC. researchgate.netchromatographyonline.com For GC analysis, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) introduces a polyfluorinated moiety, which significantly enhances sensitivity in electron capture detection (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS). researchgate.netnih.gov

Table 1: Derivatization of 2,3,5,6-Tetrabromobenzaldehyde for Chromatographic Analysis
DerivativeReagentTypical Analytical TechniqueAdvantages
OximeHydroxylamine HydrochlorideGC-FID, GC-MSIncreases volatility and thermal stability.
Pentafluorobenzyl (PFB) OximeO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)GC-ECD, GC-NICI-MSExcellent sensitivity for trace analysis. nih.gov
2,4-Dinitrophenylhydrazone (DNPH)2,4-DinitrophenylhydrazineLC-UV, LC-MSStrong UV absorbance for high sensitivity in LC. researchgate.netchromatographyonline.comlongdom.org

Silylation is a common derivatization technique in mass spectrometry that replaces active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. nih.govdntb.gov.ua While 2,3,5,6-tetrabromobenzaldehyde does not have active hydrogens, silylation can be employed to derivatize the corresponding enol tautomer. researchgate.net This process can increase the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis. nih.govdntb.gov.ua

The reaction of 2,3,5,6-tetrabromobenzaldehyde with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in the presence of a catalyst like trimethylchlorosilane (TMCS), can lead to the formation of a trimethylsilyl enol ether. researchgate.netresearcher.life These derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. nih.gov

Table 2: Common Silylating Agents for Aldehydes
Silylating AgentAbbreviationKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, produces volatile byproducts. researchgate.net
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile of the TMS-amides.
TrimethylchlorosilaneTMCSOften used as a catalyst with other silylating agents. researcher.life

For ultra-trace analysis of 2,3,5,6-tetrabromobenzaldehyde, specific labeling reagents can be utilized to introduce a tag that is highly responsive to a particular detector. This approach significantly enhances the sensitivity and selectivity of the analytical method.

As previously mentioned, PFBHA is a highly effective derivatizing agent for aldehydes in GC-ECD and GC-NICI-MS analysis. researchgate.netnih.gov The five fluorine atoms in the PFB group have a high affinity for capturing thermal electrons, leading to a very strong signal in ECD. researchgate.net

In a similar vein, DNPH is a classic labeling reagent for aldehydes and ketones for LC analysis. researchgate.netchromatographyonline.com The resulting 2,4-dinitrophenylhydrazone derivatives are intensely colored and can be detected with high sensitivity using a UV-Vis detector. researchgate.netchromatographyonline.com Furthermore, these derivatives can be analyzed by LC-MS, often in negative ion mode, which can provide additional structural information. longdom.org

Table 3: Comparison of Specific Labeling Reagents
Labeling ReagentTarget Analyte GroupAnalytical TechniqueDetection Principle
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)CarbonylsGC-ECD, GC-NICI-MSElectron capture by polyfluorinated group. researchgate.net
2,4-Dinitrophenylhydrazine (DNPH)CarbonylsLC-UV, LC-MSStrong UV absorbance of the dinitrophenyl group. researchgate.netchromatographyonline.com

Synthetic Derivatization for Novel Compound Development

The reactivity of the aldehyde functional group and the presence of four bromine atoms on the aromatic ring make 2,3,5,6-tetrabromobenzaldehyde a valuable starting material for the synthesis of a variety of more complex molecules.

The aldehyde group in 2,3,5,6-tetrabromobenzaldehyde is a versatile functional handle that can participate in a wide array of chemical transformations. It can undergo nucleophilic attack to form alcohols, be oxidized to a carboxylic acid, or serve as an electrophile in various carbon-carbon bond-forming reactions. These reactions open up avenues for the synthesis of a diverse range of derivatives.

Furthermore, the four bromine atoms on the benzene (B151609) ring can be subjected to various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular architectures with the tetrabrominated pattern as a core structural motif. The combination of reactions at the aldehyde group and the bromine substituents provides a powerful strategy for the synthesis of novel compounds with potentially interesting biological or material properties.

A prominent application of aromatic aldehydes in synthesis is the Knoevenagel condensation, which can be used to prepare α,β-unsaturated compounds. wikipedia.org Specifically, the reaction of 2,3,5,6-tetrabromobenzaldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters, can yield halogenated cyanocinnamic acid derivatives. wikipedia.org

This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the carbon-carbon double bond. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and can lead to concomitant decarboxylation when malonic acid is used. wikipedia.orgnih.govorganic-chemistry.org

The resulting halogenated cyanocinnamic acid derivatives are valuable intermediates in their own right, potentially serving as precursors for the synthesis of pharmaceuticals, agrochemicals, or specialty polymers.

Table 4: Knoevenagel Condensation of 2,3,5,6-Tetrabromobenzaldehyde
ReactantExpected ProductPotential Applications of Product
Cyanoacetic acid2-Cyano-3-(2,3,5,6-tetrabromophenyl)acrylic acidIntermediate for pharmaceuticals and dyes.
Ethyl cyanoacetateEthyl 2-cyano-3-(2,3,5,6-tetrabromophenyl)acrylatePrecursor for more complex molecular structures.
Malonic acid2,3,5,6-Tetrabromocinnamic acid (after decarboxylation)Monomer for specialty polymers.

Functionalization of the Aldehyde Group for Integration into Polymer or Advanced Material Precursors

The integration of the 2,3,5,6-tetrabromobenzaldehyde moiety into polymer structures is a key strategy for imparting desirable properties, such as flame retardancy and thermal stability, to the resulting materials. This is primarily achieved through chemical modifications of the aldehyde functional group, which can be converted into a variety of reactive moieties suitable for polymerization or attachment to polymer backbones. While specific research on the derivatization of 2,3,5,6-tetrabromobenzaldehyde for polymer applications is not extensively documented in publicly available literature, established organic chemistry reactions provide a theoretical framework for how this could be achieved.

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. These reactions can be strategically employed to create monomers or precursors for advanced polymers and materials. Key derivatization strategies applicable to 2,3,5,6-tetrabromobenzaldehyde include condensation reactions, Wittig-type olefination reactions, and other nucleophilic additions.

Condensation Reactions

Condensation reactions are a powerful tool for converting aldehydes into larger molecules and polymers. For instance, the reaction of 2,3,5,6-tetrabromobenzaldehyde with primary amines would yield Schiff bases or imines. If a diamine is used, this reaction can lead to the formation of poly(azomethine)s or polyimines. These polymers are known for their thermal stability and interesting optoelectronic properties.

Another important condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene group (e.g., malonates, cyanoacetates) in the presence of a weak base. This reaction could be adapted to create vinyl monomers bearing the tetrabromophenyl group, which could then be polymerized through free-radical or other polymerization mechanisms.

The table below outlines potential condensation reactions for the derivatization of 2,3,5,6-tetrabromobenzaldehyde.

Reaction TypeReactantFunctional Group FormedPotential Polymer Type
Schiff Base FormationPrimary Amine (R-NH₂)Imine (C=N-R)Poly(azomethine)
Knoevenagel CondensationActive Methylene Compound (Z-CH₂-Z')Carbon-Carbon Double Bond (C=C)Vinyl Polymers
Aldol-type CondensationKetone or another Aldehydeα,β-Unsaturated CarbonylPolyesters, Polyethers

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are highly effective methods for converting aldehydes into alkenes with high stereoselectivity. In the context of polymer synthesis, 2,3,5,6-tetrabromobenzaldehyde could react with a phosphonium (B103445) ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) that also contains a polymerizable group or is part of a difunctional monomer.

For example, a Wittig reagent containing a vinyl group could be used to synthesize a styrenic-type monomer from 2,3,5,6-tetrabromobenzaldehyde. This monomer could then be copolymerized with other vinyl monomers to incorporate the flame-retardant tetrabromophenyl moiety into a range of plastics.

The following table summarizes the key aspects of these olefination reactions for creating polymer precursors.

ReactionReagentKey IntermediateResulting Functional Group
Wittig ReactionPhosphonium YlideOxaphosphetaneAlkene
Horner-Wadsworth-EmmonsPhosphonate CarbanionBetaine-like intermediateAlkene (often with high E-selectivity)

Reductive Amination

Reductive amination offers a pathway to convert the aldehyde group into an amine. This two-step, one-pot reaction involves the initial formation of an imine with ammonia (B1221849) or a primary or secondary amine, followed by in-situ reduction to the corresponding amine. If a diamine is used to create a bis-secondary amine from two equivalents of 2,3,5,6-tetrabromobenzaldehyde, this product could then serve as a monomer for the synthesis of polyamides or polyurethanes by reacting with diacyl chlorides or diisocyanates, respectively.

The functionalization of the aldehyde group of 2,3,5,6-tetrabromobenzaldehyde is a critical step in harnessing its properties for the development of advanced polymers and materials. The synthetic strategies outlined above represent viable, albeit not yet extensively reported, pathways to create novel monomers and polymer precursors with enhanced thermal and flame-retardant characteristics. Further research in this area would be valuable for the design of next-generation functional materials.

Emerging Research Directions and Future Perspectives for 2,3,5,6 Tetrabromobenzaldehyde

Design and Implementation of Highly Efficient and Sustainable Synthetic Routes

The practical utility of any chemical compound is fundamentally tied to its accessibility through efficient and sustainable synthetic methods. For 2,3,5,6-Tetrabromobenzaldehyde, research is anticipated to move beyond traditional, often harsh, synthesis protocols towards greener and more atom-economical alternatives. The primary challenge lies in the controlled, high-yield introduction of four bromine atoms and an aldehyde function onto a benzene (B151609) ring.

Future synthetic design will likely focus on a comparative analysis of different strategic approaches. Key considerations include minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency, often evaluated through metrics like the E-factor and Green Aspiration Level (iGAL™). semanticscholar.org One potential route involves the exhaustive bromination of a pre-existing benzaldehyde (B42025) derivative, while another could involve the formylation of a tetrabrominated benzene precursor. Each approach has distinct advantages and disadvantages that warrant systematic investigation. The development of one-pot procedures or telescoping reactions, where intermediates are not isolated, could significantly enhance process efficiency. semanticscholar.org

Synthetic Strategy Potential Precursors Key Transformation Potential Advantages Anticipated Challenges
Late-Stage Bromination Benzaldehyde, 4-HydroxybenzaldehydeElectrophilic Aromatic BrominationReadily available starting materials.Harsh reaction conditions, potential for side-product formation, purification difficulties.
Early-Stage Bromination 1,2,4,5-TetrabromobenzeneFormylation (e.g., Vilsmeier-Haack, Gattermann-Koch)High regioselectivity for the formylation step.Synthesis of the tetrabrominated precursor may be multi-step.
Oxidative Approach 2,3,5,6-TetrabromotolueneSelective Oxidation of Methyl GroupAvoids direct handling of sensitive formylating agents.Over-oxidation to the carboxylic acid, finding a selective catalyst.
Green Chemistry Approach Substituted Phenols, Methyl AcetoacetateCondensation using natural acid catalysts arabjchem.orgUse of environmentally benign catalysts, mild conditions. arabjchem.orgApplicability to a fully brominated system needs to be established.

The quest for sustainability also involves exploring novel catalytic systems. The use of solid acid catalysts, such as sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), has shown promise in promoting reactions involving aromatic aldehydes under environmentally friendly conditions. brieflands.com Adapting such heterogeneous catalysts for the synthesis of 2,3,5,6-Tetrabromobenzaldehyde could lead to simplified purification protocols and catalyst recycling, aligning with the principles of green chemistry. semanticscholar.org

Exploration of Unprecedented Reactivity Patterns and Complex Transformation Pathways

The unique electronic and steric environment of 2,3,5,6-Tetrabromobenzaldehyde is expected to give rise to novel reactivity. The four electron-withdrawing bromine atoms render the aldehyde carbon highly electrophilic, potentially enhancing its reactivity in nucleophilic addition reactions. However, the sheer steric bulk of the bromine atoms ortho to the aldehyde group could severely hinder the approach of nucleophiles, leading to a reactivity profile that is a delicate balance of these opposing effects.

Research in this area will likely focus on systematically studying its behavior in a variety of fundamental organic transformations. This includes classic condensation reactions (e.g., Knoevenagel, Perkin), which are pivotal for carbon-carbon bond formation. arabjchem.org Comparing the reaction kinetics and yields for 2,3,5,6-Tetrabromobenzaldehyde with less halogenated analogues will provide quantitative insights into the impact of polysubstitution.

Furthermore, the compound could serve as a substrate for exploring complex, multi-step transformations. Studies on other halogenated aromatic aldehydes have shown that under specific conditions, such as in the presence of anaerobic bacterial cultures, they can undergo a suite of reactions including oxidation to the corresponding carboxylic acid, reduction to a benzyl (B1604629) alcohol, and even complete reduction to a methyl group. nih.gov Dehalogenation has also been observed, suggesting that the carbon-bromine bonds, while generally robust, can be cleaved under specific catalytic or biological conditions. nih.gov

Reaction Type Potential Reagents/Conditions Expected Product(s) Controlling Factors
Nucleophilic Addition Grignard Reagents, OrganolithiumsSecondary AlcoholsSteric hindrance from ortho-bromine atoms may inhibit reaction.
Oxidation Potassium Permanganate, Chromic Acid2,3,5,6-Tetrabromobenzoic AcidStrength of the oxidant, reaction temperature.
Reduction Sodium Borohydride, Catalytic Hydrogenation2,3,5,6-Tetrabromobenzyl AlcoholReactivity may be enhanced by electron-withdrawing bromines. acs.org
Condensation Active Methylene (B1212753) Compounds (e.g., Malononitrile)Substituted AlkenesBasicity of the catalyst, steric hindrance at the reaction center.
Biotransformation Anaerobic Microbial ConsortiaCarboxylic Acids, Alcohols, Dehalogenated Products nih.govMicrobial species, presence of co-substrates, incubation time. nih.gov

Integration of 2,3,5,6-Tetrabromobenzaldehyde in Advanced Chemical Systems and Functional Materials

The dense halogenation of 2,3,5,6-Tetrabromobenzaldehyde makes it an attractive building block for advanced functional materials. Polyhalogenated aromatic compounds are well-known for their application as flame retardants, and incorporating this moiety into polymer backbones or as a pendant group could impart significant fire resistance to the resulting materials.

The aldehyde functionality provides a versatile handle for polymerization and material modification. It can be used in condensation polymerization with suitable co-monomers (e.g., diamines, phenols) to create novel polyimines or phenolic resins. Its ability to undergo reactions like the Wittig reaction allows for its grafting onto polymer surfaces or its integration into larger, well-defined molecular architectures. The high molecular weight and density of bromine atoms could also be exploited to develop materials with high refractive indices, which are valuable in optics and coatings.

Material Class Role of 2,3,5,6-Tetrabromobenzaldehyde Potential Functionality Example Integration Method
Flame-Retardant Polymers Additive or Reactive MonomerFire resistance due to bromine content.Melt-blending with commodity plastics or co-polymerization.
High Refractive Index Polymers Monomer/Cross-linkerEnhanced light-bending properties.Condensation polymerization with aromatic co-monomers.
Functionalized Surfaces Surface ModifierAltered surface energy, chemical handles for further functionalization.Reductive amination or Wittig reaction on a pre-functionalized surface.
Metal-Organic Frameworks (MOFs) Organic Linker PrecursorPorous materials for gas storage or catalysis.Conversion to the corresponding carboxylic acid for use as a linker.

Interdisciplinary Research Avenues in Highly Halogenated Aromatic Aldehydes

The study of 2,3,5,6-Tetrabromobenzaldehyde is not confined to synthetic and materials chemistry but extends into several interdisciplinary fields. The prevalence of halogenated compounds in pharmaceuticals, agrochemicals, and as environmental pollutants necessitates a broader scientific understanding of their behavior. wisdomlib.org

Environmental and Toxicological Sciences: Understanding the environmental fate of highly halogenated aldehydes is crucial. Research could focus on their persistence, bioaccumulation potential, and biodegradability. Investigating their transformation pathways in various environmental compartments, such as through microbial action in soil and sediment, is essential for risk assessment. nih.gov

Medicinal Chemistry and Chemical Biology: Halogen atoms are often incorporated into drug molecules to modulate their metabolic stability, binding affinity, and lipophilicity. wisdomlib.org While 2,3,5,6-Tetrabromobenzaldehyde itself may not be a therapeutic agent, it can serve as a precursor for synthesizing complex, highly functionalized molecules for biological screening. beilstein-journals.org Its unique structure could be a starting point for developing novel molecular probes or scaffolds for drug discovery.

Computational Chemistry: Theoretical and computational studies can provide profound insights where experimental data is scarce. Quantum chemical calculations can be employed to predict the geometric, electronic, and spectral properties of 2,3,5,6-Tetrabromobenzaldehyde. Furthermore, computational models can be used to simulate its reactivity, predict reaction outcomes, and elucidate mechanistic pathways, thereby guiding future experimental design and accelerating the discovery of new applications for this and other highly halogenated systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5,6-Tetrabromobenzaldehyde, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis can be inferred from analogous brominated/fluorinated aromatic systems. Direct bromination of benzaldehyde derivatives using excess bromine (Br₂) in concentrated sulfuric acid (H₂SO₄) at 0–5°C minimizes side reactions like over-bromination. Catalysts such as FeBr₃ enhance regioselectivity. Purification via recrystallization from toluene/hexane (1:3 ratio) improves purity (≥95%), with yields typically 60–75% under optimized conditions. Reaction progress should be monitored by TLC (Rf ~0.4 in hexane:ethyl acetate 9:1) or GC-MS to confirm intermediate formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 2,3,5,6-Tetrabromobenzaldehyde?

  • Methodological Answer :

  • 1H/13C NMR : Aldehyde proton appears at δ 9.8–10.2 ppm (singlet), while aromatic protons split into distinct ABX patterns due to bromine substituents.
  • XRPD : Resolves crystal packing influenced by Br···Br interactions (3.5–4.0 Å), as seen in brominated analogs (e.g., ).
  • Elemental Analysis : Confirms C₇H₄Br₄O composition (expected: C 19.2%, H 0.9%, Br 73.1%; ±0.3% error acceptable).
  • FT-IR : C=O stretch at 1700–1720 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹ .

Q. What are the key stability considerations for handling and storing 2,3,5,6-Tetrabromobenzaldehyde in laboratory settings?

  • Methodological Answer : Store in amber glass at 2–8°C under inert atmosphere (Ar/N₂) due to light/moisture sensitivity. Incompatible with strong oxidizers (e.g., KMnO₄) and bases (risk of Cannizzaro reaction). Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C with HBr release. Use sealed containers and conduct reactions in fume hoods with HBr scrubbers .

Advanced Research Questions

Q. How do bromine substituents influence reactivity in nucleophilic aromatic substitution (NAS) versus electrophilic substitution?

  • Methodological Answer : Bromine’s strong electron-withdrawing (-I) effect deactivates the ring, favoring NAS under harsh conditions (e.g., NH₃/Cu catalyst at 200°C). Electrophilic substitution requires super-electrophiles (e.g., NO₂⁺BF₄⁻ in H₂SO₄), with meta-directing effects observed in brominated analogs. Kinetic studies show NAS rates 10× slower than non-halogenated benzaldehydes. Computational modeling (DFT) predicts activation barriers of 25–30 kcal/mol for NAS pathways .

Q. What experimental strategies resolve contradictions in reported thermal decomposition pathways?

  • Methodological Answer : Couple differential scanning calorimetry (DSC) with evolved gas analysis (EGA-MS) to distinguish sublimation (endothermic, no mass loss) from decomposition (exothermic, HBr release at m/z 80/82). Replicate studies using identical heating rates (2°C/min) and crucible materials (Al vs. Pt) to identify methodological artifacts. XRPD of condensates (as in ) confirms decomposition byproducts like HBr adducts .

Q. How can computational chemistry guide derivative design for material science applications?

  • Methodological Answer :

  • DFT (B3LYP/6-311+G )**: Predicts LUMO localization at the aldehyde group (-8.5 eV) and bromine sites (-7.2 eV), guiding reactivity with nucleophiles.
  • Molecular Dynamics (AMBER) : Models polymer composites, showing 30% increased glass transition temperature (Tg) in epoxy resins compared to non-brominated analogs.
  • Docking Studies (AutoDock Vina) : Suggests π-Br interactions (binding energy -6.2 kcal/mol) with graphene oxide, enabling conductive material design .

Q. What analytical approaches validate synthetic intermediates in complex multi-step reactions?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS (Q-TOF) to track intermediates with high mass accuracy (≤2 ppm error). Isotopic labeling (e.g., ¹³C-aldehyde) clarifies reaction mechanisms. For example, ¹H-¹³C HMBC NMR confirms coupling between aldehyde carbons and adjacent brominated aromatic protons in intermediates .

Key Considerations for Data Interpretation

  • Contradiction Analysis : Discrepancies in decomposition studies (e.g., sublimation vs. degradation) require multi-method validation (DSC, EGA-MS, XRPD) as in .
  • Electronic Effects : Bromine’s -I effect dominates over resonance donation, contrasting with fluorine’s behavior in fluorinated analogs ( ).
  • Safety Protocols : Adhere to GHS guidelines ( ) for handling corrosive byproducts (HBr) and storage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.